ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyldiazenyl Group: This step involves the diazotization of piperidine followed by coupling with the indole core to form the piperidinyldiazenyl group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the piperidinyldiazenyl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Shares the indole core and fluorine atom but lacks the piperidinyldiazenyl group.
Ethyl 3-(piperidinyldiazenyl)-1H-indole-2-carboxylate: Similar structure but without the fluorine atom.
Uniqueness
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom and the piperidinyldiazenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C16H19FN4O2 |
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Molecular Weight |
318.35 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN4O2/c1-2-23-16(22)15-14(19-20-21-8-4-3-5-9-21)12-10-11(17)6-7-13(12)18-15/h6-7,10,18H,2-5,8-9H2,1H3 |
InChI Key |
DIEOGFXADYMTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCCCC3 |
Origin of Product |
United States |
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